5-Octadecenal 5-Octadecenal
Brand Name: Vulcanchem
CAS No.: 56554-88-2
VCID: VC18488750
InChI: InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h13-14,18H,2-12,15-17H2,1H3
SMILES:
Molecular Formula: C18H34O
Molecular Weight: 266.5 g/mol

5-Octadecenal

CAS No.: 56554-88-2

Cat. No.: VC18488750

Molecular Formula: C18H34O

Molecular Weight: 266.5 g/mol

* For research use only. Not for human or veterinary use.

5-Octadecenal - 56554-88-2

Specification

CAS No. 56554-88-2
Molecular Formula C18H34O
Molecular Weight 266.5 g/mol
IUPAC Name octadec-5-enal
Standard InChI InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h13-14,18H,2-12,15-17H2,1H3
Standard InChI Key MCCQBYWXEBKFOS-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCC=CCCCC=O

Introduction

Chemical and Physical Properties of 5-Octadecenal

5-Octadecenal, systematically named octadec-5-enal, belongs to the class of unsaturated aldehydes. Its structure features an 18-carbon chain with a terminal aldehyde group and a cis- or trans-configured double bond at the fifth position (Figure 1). While the exact stereochemistry remains unspecified in most literature, its physicochemical properties have been partially characterized (Table 1) .

Table 1: Physicochemical Properties of 5-Octadecenal

PropertyValue
CAS Number56554-88-2
Molecular FormulaC18H34O\text{C}_{18}\text{H}_{34}\text{O}
Molecular Weight266.462 g/mol
Exact Mass266.261 Da
LogP6.22
Polar Surface Area17.07 Ų

Notably, experimental data on its density, boiling point, and melting point remain unreported, highlighting gaps in its full characterization . The compound’s hydrophobicity suggests limited water solubility, aligning with behaviors observed in analogous long-chain aldehydes.

Synthesis and Stereoselective Challenges

The synthesis of 5-octadecenal presents challenges due to the need for precise control over double-bond position and stereochemistry. While no direct synthesis method for 5-octadecenal is documented in the provided sources, insights can be drawn from related compounds. For instance, a patent detailing the stereoselective synthesis of (Z,E)-13,15-octadecadienal offers a potential blueprint . The method involves:

  • Oxidation: Converting 12-bromo-1-dodecanol to 12-bromo-1-dodecanal using pyridinium chlorochromate.

  • Protection: Reacting the aldehyde with triethyl orthoformate to form 1,1-diethoxy-12-bromododecane.

  • Iodination: Substituting bromine with iodine via sodium iodide.

  • Coupling: Employing trimethylsilylacetylene and n-butyllithium to extend the carbon chain.

  • Sonogashira Coupling: Introducing additional unsaturated bonds using palladium and copper catalysts .

Biological Activity and Pheromonal Effects

5-Octadecenal has been identified as a volatile compound in mouse urine, where it functions as a phagostimulant. A bioassay study tested its attractiveness to Mus musculus at concentrations ranging from 0.5% to 100% (Table 2) .

Table 2: Attraction Response of Mice to 5-Octadecenal

ConcentrationMale Mice (Time/Visit, sec)Female Mice (Time/Visit, sec)
0.5%38.6326.74
5%38.6349.12
10%38.6349.12
100%40.7647.49

Male mice exhibited maximal attraction at 100% concentration (40.76 sec/visit), whereas females responded most strongly to 5% and 10% concentrations (49.12 sec/visit) . This sexual dimorphism suggests 5-octadecenal’s role in sex-specific olfactory communication, potentially useful in rodent bait enhancement.

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) has been pivotal in identifying and quantifying 5-octadecenal in biological matrices. In the murine study, GC-MS analysis confirmed the compound’s presence in urine volatiles, with a retention time aligning with its hydrophobic nature . Future studies could employ nuclear magnetic resonance (NMR) to resolve its stereochemistry and Fourier-transform infrared spectroscopy (FTIR) to characterize functional groups.

Applications and Future Directions

  • Synthesis Optimization: Current methods for related aldehydes are multistep and low-yield .

  • Toxicity Profiling: No data exist on its acute or chronic toxicity in non-target species.

  • Ecological Impact: Field studies are needed to assess its environmental persistence and bioaccumulation potential.

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